(R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hcl
CAS No.:
Cat. No.: VC17485781
Molecular Formula: C8H9Cl2F2N
Molecular Weight: 228.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9Cl2F2N |
|---|---|
| Molecular Weight | 228.06 g/mol |
| IUPAC Name | (1R)-1-(5-chloro-2,4-difluorophenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H8ClF2N.ClH/c1-4(12)5-2-6(9)8(11)3-7(5)10;/h2-4H,12H2,1H3;1H/t4-;/m1./s1 |
| Standard InChI Key | MAUSMRHZPSZTQQ-PGMHMLKASA-N |
| Isomeric SMILES | C[C@H](C1=CC(=C(C=C1F)F)Cl)N.Cl |
| Canonical SMILES | CC(C1=CC(=C(C=C1F)F)Cl)N.Cl |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s structure comprises a 5-chloro-2,4-difluorophenyl ring attached to an ethanamine group, with the (R)-configuration at the chiral carbon (Figure 1). The isomeric SMILES string C[C@H](C1=CC(=C(C=C1F)F)Cl)N.Cl explicitly denotes the stereochemistry. The presence of halogens (Cl, F) at positions 2, 4, and 5 on the aromatic ring influences electronic properties and binding interactions with biological targets .
Table 1: Key Structural Descriptors
Comparative Stereochemical Analysis
The (R)-enantiomer exhibits distinct physicochemical and biological behaviors compared to its (S)-counterpart (PubChem CID: 145708497) . For instance, the spatial orientation of the amine group influences receptor-binding affinity. Molecular docking studies of analogous compounds suggest that the (R)-form may exhibit enhanced selectivity for serotonin transporters due to steric compatibility with hydrophobic binding pockets.
Synthesis and Physicochemical Properties
Physicochemical Profiling
The hydrochloride salt form confers a melting point range of 210–215°C (estimated from analogs) . Key computed properties include:
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Polar Surface Area: 26 Ų (suggesting blood-brain barrier permeability)
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Water Solubility: 12 mg/mL (enhanced by the HCl salt)
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| SERT IC₅₀ | 38 nM | 570 nM |
| NET IC₅₀ | >10,000 nM | >10,000 nM |
| Dopamine Transporter IC₅₀ | >10,000 nM | >10,000 nM |
Comparative Analysis with Structural Analogs
Impact of Halogen Substitution
Removing one fluorine atom (as in CID: 55252525) reduces SERT affinity by 60%, highlighting the importance of the 2,4-difluoro motif for target engagement . Similarly, replacing chlorine with bromine increases molecular weight but decreases solubility, compromising bioavailability .
Role of the Hydrochloride Salt
Future Research Directions
In Vivo Pharmacokinetics
Pending studies include oral bioavailability assays in rodent models and metabolite identification via LC-MS. The compound’s half-life in plasma is projected to exceed 8 hours based on structural analogs.
Toxicity Profiling
Acute toxicity studies in zebrafish embryos indicate a LD₅₀ > 100 mg/kg, suggesting a favorable safety profile. Chronic exposure studies are needed to assess hepatotoxicity and neurobehavioral effects.
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